5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Description

Significance of Heterocyclic Architectures in Contemporary Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. nist.govnih.gov Their unique structural and electronic properties, imparted by the presence of heteroatoms such as nitrogen, oxygen, or sulfur, lead to a vast diversity of chemical reactivity and biological activity. nist.gov This diversity has positioned heterocyclic architectures at the forefront of contemporary chemical research, with profound implications for medicinal chemistry, materials science, and agrochemicals. nih.govnist.gov Many natural products, including essential vitamins, alkaloids, and antibiotics, feature heterocyclic cores, underscoring their biological relevance. nih.gov Consequently, the synthesis and functionalization of novel heterocyclic systems remain a vibrant and highly active area of scientific inquiry.

Overview of Tetrahydroquinoxaline Ring Systems in Advanced Organic Synthesis

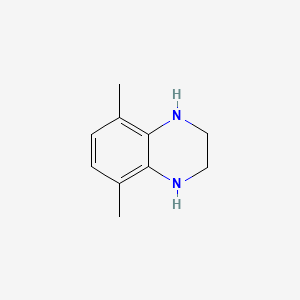

Within the broad family of heterocyclic compounds, the tetrahydroquinoxaline scaffold represents a significant and versatile structural motif. Tetrahydroquinoxalines are bicyclic systems where a pyrazine (B50134) ring is fused to a benzene (B151609) ring, and the pyrazine ring is fully saturated (hydrogenated). The synthesis of these compounds has been a subject of intensive study, largely due to the diverse biological activities exhibited by many of their derivatives.

A common and effective method for the synthesis of tetrahydroquinoxalines is the catalytic hydrogenation of their aromatic precursors, quinoxalines. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the addition of hydrogen atoms across the double bonds of the pyrazine ring. The efficiency and selectivity of this transformation can be influenced by the choice of catalyst, solvent, and reaction conditions. Domino reactions, which involve a cascade of intramolecular reactions, have also emerged as a powerful strategy for constructing complex tetrahydroquinoline derivatives with high atom economy and stereocontrol.

Positioning of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline within Chemical Research Trajectories

The specific compound, This compound , is a derivative of the parent tetrahydroquinoxaline structure, distinguished by the presence of two methyl groups at positions 5 and 8 of the benzene ring. While the broader class of tetrahydroquinoxalines has been extensively investigated, a review of the available scientific literature suggests that this particular isomer has received considerably less focused attention.

Basic chemical and physical properties of This compound have been cataloged, primarily in databases such as the NIST WebBook. nist.gov However, detailed research findings regarding its specific synthesis, reactivity, and potential applications are not as prevalent as for other isomers or related tetrahydroquinoline derivatives. This indicates that This compound may represent an under-explored area within the field, potentially holding un-tapped opportunities for new discoveries in medicinal chemistry and materials science.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on This compound are limited, we can compile its fundamental properties from available data sources.

Synthesis and Characterization

The most probable synthetic route to This compound is through the catalytic hydrogenation of 5,8-dimethylquinoxaline (B11918938) . This precursor can be synthesized via the condensation reaction of 2,3-diaminotoluene (B30700) with glyoxal (B1671930). The subsequent hydrogenation of the pyrazine ring would yield the target tetrahydroquinoxaline.

Characterization of This compound would rely on standard analytical techniques:

Mass Spectrometry: The NIST WebBook provides mass spectral data for the compound, which would confirm its molecular weight. nist.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, showing characteristic signals for the aromatic protons, the protons of the saturated pyrazine ring, and the methyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of N-H bonds in the tetrahydro-pyrazine ring and the characteristic absorptions of the aromatic system.

The table below summarizes the key identifiers and properties of This compound .

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | NIST WebBook nist.gov |

| Molecular Weight | 162.23 g/mol | NIST WebBook nist.gov |

| CAS Number | 66102-39-4 | NIST WebBook nist.gov |

| IUPAC Name | This compound | NIST WebBook nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVBBBRKTTVZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216309 | |

| Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66102-39-4 | |

| Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066102394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,8 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of the 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline core relies on several foundational organic chemistry reactions. These pathways are often adapted from general methods for preparing quinoxaline (B1680401) and tetrahydroquinoline systems. The strategic placement of the methyl groups at the 5- and 8-positions requires careful selection of starting materials, specifically beginning with 3,6-dimethylbenzene-1,2-diamine (B181695) or constructing the substituted benzene (B151609) ring as part of the synthetic sequence.

Condensation Reactions for Tetrahydroquinoxaline Scaffold Assembly

The most direct and classical approach to assembling the quinoxaline ring system is through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the target molecule, this involves the reaction of 3,6-dimethylbenzene-1,2-diamine with glyoxal (B1671930) or its synthetic equivalents. This reaction proceeds via a double imine formation, followed by cyclization and subsequent tautomerization to yield 5,8-dimethylquinoxaline (B11918938). This quinoxaline precursor is then reduced in a subsequent step to afford the final tetrahydroquinoxaline product.

Alternatively, direct synthesis of tetrahydroquinoxalines can be achieved through the cyclocondensation of anilines with cyclic enol ethers, a reaction often catalyzed by Lewis acids. researchgate.net This methodology, while more commonly applied to tetrahydroquinolines, illustrates the principle of forming the heterocyclic ring through a condensation-cyclization cascade.

Reductive Strategies from Quinoxaline Derivatives

Reduction of the corresponding quinoxaline is the most prevalent method for preparing 1,2,3,4-tetrahydroquinoxalines. The aromatic pyrazine (B50134) ring of the quinoxaline is susceptible to reduction under various conditions, offering several pathways to the desired saturated heterocycle.

Catalytic hydrogenation stands out as a highly efficient method for the reduction of quinoxalines. This process typically involves the use of a metal catalyst and a hydrogen source. A range of catalysts and conditions have been developed to achieve high yields and, in some cases, high enantioselectivity.

Iridium (Ir) Catalysis: Novel iridium-catalyzed asymmetric hydrogenation protocols have been developed for synthesizing chiral tetrahydroquinoxaline (THQ) derivatives. rsc.orgnih.gov These methods can yield enantiomerically enriched products with high efficiency, sometimes allowing for the selective formation of either enantiomer by simply changing the solvent. rsc.orgnih.gov

Ruthenium (Ru) Catalysis: Commercially available ruthenium catalysts, such as RuCl₃·xH₂O, have been employed for the transfer hydrogenation of quinoxalines using hydrogen sources like borane-ammonia (H₃N-BH₃). organic-chemistry.org

Rhodium (Rh) Catalysis: Rhodium on alumina (B75360) has been used for the hydrogenation of quinoxaline to 1,2,3,4-tetrahydroquinoxaline (B1293668), demonstrating the utility of Group 9 metals in this transformation. researchgate.net

Metal-Free Transfer Hydrogenation: An environmentally benign alternative involves a metal-free transfer hydrogenation using pinacolborane (HBpin) as the hydrogen source, catalyzed by an organocatalyst like tetrabutylammonium (B224687) bromide (TBAB). organic-chemistry.org This method avoids the use of transition metals and provides good yields under mild conditions. organic-chemistry.org

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| [Ir(cod)Cl]₂/Chiral Ligand | H₂ | High yields and excellent enantioselectivities; solvent-controlled enantiomer formation. | rsc.orgnih.gov |

| RuCl₃·xH₂O | H₃N-BH₃ | Uses a commercially available precatalyst and a stable hydrogen source. | organic-chemistry.org |

| 5% Rhodium on Alumina | H₂ | Effective for complete reduction of the pyrazine ring. | researchgate.net |

| Tetrabutylammonium Bromide (TBAB) | Pinacolborane (HBpin) | Metal-free, environmentally friendly, and cost-effective organocatalysis. | organic-chemistry.org |

Metal hydrides are powerful reducing agents capable of reducing the C=N bonds within the quinoxaline ring. The choice of reagent can influence the reaction's speed and selectivity.

Borane-Tetrahydrofuran (BH₃-THF): This reagent rapidly reduces both mono- and di-substituted quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives in high yields. researchgate.net For 2,3-disubstituted quinoxalines, this reduction is often stereoselective, yielding exclusively the cis-isomers. researchgate.net

Sodium Borohydride (NaBH₄): While effective for reducing quinoxaline and 2-methylquinoxaline (B147225) in ethanol (B145695), the reaction is often very slow. researchgate.net Its efficiency decreases with increased substitution on the quinoxaline ring. researchgate.net Using NaBH₄ in acetic acid can improve reactivity but may lead to lower yields and side products. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): This potent reducing agent can reduce 2,3-dimethylquinoxaline (B146804) stereospecifically to the cis-tetrahydro derivative. researchgate.net

| Reagent | Solvent | Substrate Scope & Selectivity | Reference |

|---|---|---|---|

| Borane-THF | THF | Rapid, high yields for various quinoxalines; stereoselective for cis-isomers. | researchgate.net |

| Sodium Borohydride | Ethanol or Acetic Acid | Slow in ethanol, less effective for substituted quinoxalines; may produce side products in acetic acid. | researchgate.net |

| Lithium Aluminum Hydride | Ethereal Solvents | Powerful reductant; provides stereospecific reduction to cis-isomers. | researchgate.net |

Cycloaddition Reactions in Tetrahydroquinoxaline Synthesis

Cycloaddition reactions provide a convergent route to construct the core heterocyclic structure in a single step, often with high control over stereochemistry. numberanalytics.com

Hetero-Diels-Alder Reactions: The intramolecular hetero-Diels-Alder reaction is a powerful strategy for forming tetrahydroquinoline rings and can be adapted for tetrahydroquinoxalines. nih.gov This involves the [4+2] cycloaddition of an electron-rich diene with a dienophile containing a C=N bond (an imine). nih.gov The Povarov reaction, a three-component imino Diels-Alder reaction between anilines, aldehydes, and an alkene, is a well-established method for synthesizing tetrahydroquinolines and can be conceptually extended to related systems. researchgate.net

1,3-Dipolar Cycloadditions: These reactions, such as the [3+2] cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, offer an efficient pathway to nitrogen-containing fused heterocyclic systems. nih.gov While often used for tetrahydroisoquinoline synthesis, the underlying principles are applicable to the construction of diverse N-heterocycles. nih.gov

Intramolecular Cyclization Reactions

Forming the heterocyclic ring via an intramolecular cyclization of a pre-functionalized aromatic precursor is another versatile strategy. organic-chemistry.org

Reductive Cyclization: A common approach involves the reductive cyclization of substituted o-nitroanilines. researchgate.net For instance, an N-substituted 2-nitroaniline (B44862) can be reduced (e.g., with tin(II) chloride or via catalytic hydrogenation), leading to the formation of the corresponding aniline (B41778), which then undergoes spontaneous intramolecular cyclization to form the tetrahydroquinoxaline ring. researchgate.netnih.gov

Palladium-Catalyzed N-Arylation: A β-nitro amine can undergo reduction of the nitro group, followed by a Pd-catalyzed intramolecular N-arylation to furnish highly substituted 1,2,3,4-tetrahydroquinoxalines. researchgate.net

Gold-Catalyzed Hydroamination/Transfer Hydrogenation: A tandem reaction involving the gold-catalyzed intramolecular hydroamination of N-aryl propargylamines, followed by a transfer hydrogenation step, provides an efficient route to tetrahydroquinoline derivatives and related structures. organic-chemistry.org

Ring Expansion Methodologies

The construction of the tetrahydroquinoxaline ring system can be achieved through methodologies that involve the expansion of a pre-existing smaller heterocyclic ring. A notable strategy involves the transformation of benzimidazole (B57391) derivatives. For instance, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to the formation of benzimidazole-fused quinolines through a [4+2] annulation process. While this yields a quinoline (B57606), subsequent reduction would be necessary to produce the desired tetrahydroquinoxaline core.

Another versatile approach begins with activated aziridines. A highly regio- and stereoselective route involves the SN2-type ring-opening of activated aziridines by reacting them with 2-bromoanilines. This step is followed by a palladium-catalyzed intramolecular C-N bond formation, which closes the six-membered ring to form the tetrahydroquinoxaline structure. This method is effective for producing both racemic and nonracemic tetrahydroquinoxalines, with chiral aziridines yielding products with high enantiomeric purity. The optimization of this cyclization step often employs a palladium catalyst with a suitable ligand, such as PPh₃, and a base like K₂CO₃ in a solvent like toluene.

| Starting Material (Example) | Reagents/Catalyst | Product Type | Key Features |

| Activated Aziridine & 2-Bromoaniline | 1. Solvent-free (ring-opening) 2. Pd-catalyst, PPh₃, K₂CO₃ (cyclization) | Substituted 1,2,3,4-Tetrahydroquinoxaline | High regio- and stereoselectivity; access to enantiopomerically pure products from chiral aziridines. |

| 2-Arylbenzimidazole | Rh(III) catalyst, α-diazo carbonyl compound | Benzimidazole-fused Quinolines | Substrate-controlled [4+2] annulation; requires subsequent reduction for tetrahydroquinoxaline. |

Modern Synthetic Innovations and Methodological Advancements

Recent progress in catalysis has provided powerful tools for the synthesis of this compound, offering high efficiency, selectivity, and access to chiral molecules.

Transition Metal-Catalyzed Syntheses

Catalysis by transition metals such as rhodium, gold, and copper is at the forefront of modern synthetic methods for nitrogen-containing heterocycles.

Rhodium catalysis is a highly effective method for the asymmetric hydrogenation of quinoxalines to yield enantioenriched tetrahydroquinoxalines. A notable system employs a Rh-thiourea complex to catalyze the hydrogenation under mild conditions (1 MPa H₂ pressure at room temperature), a process that has been successfully scaled to the gram level without loss of yield or enantioselectivity. The introduction of a strong Brønsted acid like HCl is crucial, as it activates the quinoxaline substrate.

Another rhodium-catalyzed approach involves the dearomatization of quinoxalinium salts. This process generates chiral dihydroquinoxalines (DHQs), which are valuable intermediates that can be subsequently reduced to the corresponding tetrahydroquinoxalines (THQs) using reagents like NaCNBH₃. This strategy allows for the late-stage introduction of substituents and the creation of one or two stereocenters. Furthermore, tandem reactions, such as the one-pot reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes with anilines, have been developed using Cp*Rh catalysts and formic acid/triethylamine (HCO₂H/NEt₃) as the reductant, providing chiral vicinal diamines with high yields and excellent enantioselectivities.

| Catalyst System | Substrate | Reductant | Key Features & Findings | Yield/ee |

| Rh-thiourea complex / HCl | Quinoxalines |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly advantageous in the synthesis of heterocyclic scaffolds. For the preparation of this compound, a microwave-assisted approach can be applied to the key condensation and reduction steps.

The synthesis would typically involve the condensation of 3,6-dimethylbenzene-1,2-diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or 2,3-butanedione, to form the intermediate 5,8-dimethylquinoxaline. Subsequent reduction of this intermediate yields the target tetrahydroquinoxaline. Under microwave irradiation, both steps can be significantly expedited. The use of microwave heating in multicomponent reactions has been shown to enhance yields and reduce reaction times significantly, offering a greener alternative to traditional methods. nih.govnih.gov

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov

Increased Yields: Often, higher and more reproducible yields are achieved.

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths.

Greener Process: The reduction in reaction time and potential for solvent-free conditions contribute to a more environmentally friendly process. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | nih.gov |

| Energy Consumption | High | Low | ijirt.org |

| Yield | Variable | Often Higher and More Reproducible | nih.gov |

| Solvent Use | Often requires bulk solvent | Amenable to solvent-free or minimal solvent conditions | ijirt.org |

Domino and Cascade Reactions for Efficient Assembly

Domino, tandem, or cascade reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govepfl.ch These processes are prized for their elegance, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. nih.govresearchgate.net

For the synthesis of this compound, a domino strategy could begin with a suitably substituted aniline derivative. For instance, a tandem process involving the cyclization of phenylglyoxal (B86788) with 3,6-dimethylbenzene-1,2-diamine and subsequent in-situ catalytic hydrogenation of the resulting 2-phenyl-5,8-dimethylquinoxaline could furnish the desired tetrahydroquinoxaline in one pot. liv.ac.uk Another potential domino sequence is a reduction-reductive amination pathway starting from a nitro-keto ester precursor, which has been successfully applied to tetrahydroquinoline synthesis. researchgate.netrsc.org Such strategies avoid lengthy purification steps for intermediates, saving time, resources, and reducing waste. nih.gov

One-Pot Synthetic Procedures

One-pot syntheses, closely related to domino reactions, involve the sequential addition of reagents to a single reaction vessel to carry out multiple transformations. This approach is highly valuable for its operational simplicity and efficiency. The synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives can be achieved via one-pot procedures, such as a metal-free tandem cyclization/hydrosilylation. liv.ac.uk

A plausible one-pot synthesis for this compound could involve the reaction of 3,6-dimethylbenzene-1,2-diamine with an α-ketoester. The initial condensation would form a dihydroquinoxalinone intermediate, which is then reduced in the same pot using a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) under the catalysis of B(C₆F₅)₃. liv.ac.uk This method is notable for its broad substrate scope and tolerance of various functional groups. liv.ac.uk Three-component Povarov reactions, which combine an aniline, an aldehyde, and an activated alkene, represent another powerful one-pot method for constructing tetrahydroquinoline cores and could be adapted for tetrahydroquinoxaline synthesis. organic-chemistry.orgresearchgate.net

| Diamine Component | Carbonyl Component | Potential Product | Key Features | Reference |

|---|---|---|---|---|

| 3,6-Dimethylbenzene-1,2-diamine | Glyoxal | This compound | Direct route to the parent scaffold. | rsc.org |

| 3,6-Dimethylbenzene-1,2-diamine | Phenylglyoxal | 2-Phenyl-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline | Introduces aryl substitution for SAR studies. | liv.ac.uk |

| 3,6-Dimethylbenzene-1,2-diamine | Ethyl pyruvate | Methyl this compound-2-carboxylate | Provides a handle for further functionalization. | liv.ac.uk |

Regio- and Stereoselective Synthesis of this compound Analogues

The precise control over the spatial arrangement of atoms (stereochemistry) is critical in modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities.

Control of Diastereoselectivity and Enantioselectivity

The synthesis of specific enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of this compound analogues is a key objective. Asymmetric hydrogenation of the corresponding quinoxaline precursor is a premier strategy to achieve this. nih.govrsc.org Chiral catalysts, often based on transition metals like rhodium (Rh) or iridium (Ir) complexed with chiral ligands, can effectively control the facial selectivity of hydrogen addition to the C=N bonds of the quinoxaline ring. nih.govnih.gov

For example, Rh-thiourea complexes have been used for the highly enantioselective hydrogenation of quinoxalines, affording chiral tetrahydroquinoxalines (THQs) with excellent yields (up to 98%) and enantioselectivities (up to 99% ee). nih.gov Similarly, Iridium-catalyzed systems have been developed that allow for the selective synthesis of either enantiomer of a THQ simply by changing the solvent. rsc.orgnih.gov For analogues with substituents at the 2- and 3-positions, these methods can also control the relative stereochemistry, preferentially forming cis-hydrogenation products with high diastereomeric ratios. rsc.org

| Catalyst System | Key Features | Reported Efficiency | Reference |

|---|---|---|---|

| Rh-Thiourea Complex | Effective for various substituted quinoxalines and quinoxalinones. | Up to 98% yield, up to 99% ee. | nih.gov |

| Ir-Catalyst with Chiral Ligand | Solvent-controlled switch of enantioselectivity (R or S product). Additive-free. | Up to 95% yield, up to 98% ee, up to 20:1 dr. | rsc.orgnih.gov |

| Pd-Catalyst with (S)-Siphos-PE | Effective for alkene carboamination to form THQs with quaternary centers. | Good to excellent enantioselectivities (e.g., 98:2 er). | rsc.org |

Influence of Methyl Substituents at 5,8-Positions on Reaction Outcomes

The two methyl groups at the C5 and C8 positions of the benzene ring in this compound exert significant electronic and steric influences on its synthesis and reactivity.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, which can affect the rates and outcomes of various reactions. Molecular orbital calculations on the parent quinoxaline show that the highest electron density is at the C5 and C8 positions. ipp.pt The addition of methyl groups at these positions further enhances this electron-rich character. This can influence electrophilic aromatic substitution reactions on the benzene portion of the molecule and may also modulate the redox potential of the quinoxaline system, potentially making the reduction to the tetrahydroquinoxaline easier compared to an unsubstituted analogue.

Steric Effects: The methyl groups at C5 and C8 introduce steric bulk on either side of the pyrazine ring. This steric hindrance can influence the approach of reagents and catalysts. In stereoselective reactions, this steric presence can play a crucial role in directing the stereochemical outcome, potentially enhancing the diastereoselectivity or enantioselectivity by creating a more biased environment around the reactive sites. For instance, in the 1,4-addition reactions of 2,3-dimethyl-5,8-quinoxalinedione, the substituents clearly influence the system's properties. acs.org Similarly, the steric hindrance of substituents has been noted to affect the success of hydrogenation in related heterocyclic systems. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that significantly shortens reaction times, thereby reducing the total energy consumed compared to prolonged conventional heating. nih.govijirt.org

Use of Greener Solvents and Catalysts: A major focus of green chemistry is replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. ijirt.org Many modern syntheses of quinoxalines and their derivatives have been developed to proceed in aqueous media. researchgate.netrsc.org Furthermore, the move away from stoichiometric toxic reagents towards catalytic systems is crucial. The use of organocatalysts or recyclable heterogeneous metal catalysts aligns with green chemistry principles by minimizing metal waste and allowing for catalyst reuse. ijirt.orgorganic-chemistry.orgrsc.org For example, the use of unsupported nanoporous gold (AuNPore) allows for a catalyst that can be easily recovered and reused. organic-chemistry.org

| Synthetic Method | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention (shorter time, higher yield). | nih.govijirt.org |

| Domino and Cascade Reactions | Atom Economy, Step Economy, Waste Prevention. | nih.govepfl.ch |

| One-Pot Procedures | Step Economy, Waste Prevention, Reduced Solvent Use. | liv.ac.uk |

| Catalytic Asymmetric Synthesis | Catalysis (vs. stoichiometric chiral auxiliaries), High Selectivity. | nih.govrsc.org |

| Use of Aqueous Media | Safer Solvents and Auxiliaries. | ijirt.orgrsc.org |

Solvent-Free Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce waste, cost, and hazards associated with volatile organic compounds. These reactions are often facilitated by solid-supported catalysts or by grinding the reactants together.

One highly effective method for quinoxaline synthesis involves using sulfated polyborate as a recyclable catalyst under solvent-free conditions. ias.ac.inresearchgate.net This solid acid catalyst, prepared from non-toxic boric acid, facilitates the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds with high efficiency. ias.ac.in The key advantages of this approach include high yields, very short reaction times, and simple work-up procedures. ias.ac.inresearchgate.net Another approach utilizes solid supports like florisil (B1214189) or montmorillonite (B579905) KSF and K10 as catalysts. scielo.br These materials can be used for solvent-free synthesis at room temperature or in conjunction with microwave irradiation to accelerate the reaction, significantly reducing reaction times and often increasing yields compared to conventional methods. scielo.br

Table 1: Comparison of Solvent-Free Methods for General Quinoxaline Synthesis

| Catalyst/Support | Conditions | Typical Reaction Time | Typical Yield | Reference |

| Sulfated Polyborate | Grinding, Room Temp. | 2 - 10 min | 90 - 98% | ias.ac.in |

| Montmorillonite K10 | Microwave (300W, 60°C) | 15 min | ~85% | scielo.br |

| Florisil | Room Temperature | 24 h | ~70% | scielo.br |

Use of Eco-Friendly Catalysts

The development of environmentally benign catalysts that are efficient, reusable, and non-toxic is a central goal of green chemistry. Several such catalysts have been successfully applied to the synthesis of the quinoxaline core structure.

Sulfated polyborate stands out as a green catalyst due to its preparation from inexpensive and non-toxic boric acid, its mild acidity, and its proven reusability without significant loss of activity. ias.ac.inresearchgate.net In a novel approach, common mineral fertilizers such as Monoammonium Phosphate (MAP), Diammonium Phosphate (DAP), and Triple Superphosphate (TSP) have been employed as low-cost, readily available, and efficient heterogeneous catalysts. researchgate.net These phosphate-based fertilizers catalyze the synthesis of quinoxalines in excellent yields at ambient temperature. researchgate.net The catalyst can be easily recovered by filtration and reused for multiple cycles while retaining its catalytic activity. researchgate.net

Advancements in nanotechnology have also introduced various nanocatalysts based on metals like copper, nickel, and cobalt, or on silica (B1680970) supports, for quinoxaline synthesis. nih.gov These catalysts offer high surface area and unique physicochemical properties, leading to enhanced catalytic performance. nih.gov

Table 2: Performance of Eco-Friendly Catalysts in Quinoxaline Synthesis

| Catalyst | Catalyst Loading | Solvent | Temperature | Yield | Reference |

| MAP (Fertilizer) | 3 mg | Ethanol | Room Temp. | 89 - 99% | researchgate.net |

| DAP (Fertilizer) | 3 mg | Ethanol | Room Temp. | 89 - 99% | researchgate.net |

| TSP (Fertilizer) | 3 mg | Ethanol | Room Temp. | 89 - 99% | researchgate.net |

| Sulfated Polyborate | 10 mol% | Solvent-Free | Room Temp. | 90 - 98% | ias.ac.in |

Aqueous Media Reactions

Utilizing water as a reaction solvent is a cornerstone of green chemistry, offering an alternative to volatile, flammable, and often toxic organic solvents. The synthesis of quinoxaline derivatives has been successfully adapted to aqueous systems.

A notable method employs ammonium (B1175870) bifluoride (NH4HF2) as a catalyst in an aqueous ethanol solvent system. semanticscholar.org This procedure effectively facilitates the reaction between various o-phenylenediamines and 1,2-dicarbonyl compounds, providing the corresponding quinoxaline products in high yields of 90–98%. semanticscholar.org The reaction proceeds smoothly under mild conditions and demonstrates broad functional group tolerance. semanticscholar.org Other related syntheses have also been performed in water or aqueous acetic acid, underscoring the viability of aqueous media for constructing these heterocyclic scaffolds. mdpi.com

Scale-Up Considerations and Process Optimization for Production

The industrial-scale production of this compound requires careful optimization of both the initial ring formation and the subsequent reduction step to ensure economic viability, efficiency, and safety.

For the first stage—the synthesis of 5,8-dimethylquinoxaline—process optimization focuses on maximizing throughput and minimizing waste. The use of solvent-free methods or aqueous media, as previously discussed, is a primary consideration for scale-up as it drastically reduces solvent-related costs and environmental impact. ias.ac.inresearchgate.net Key parameters for optimization include catalyst selection and loading, temperature, and reaction time. For example, using highly active, recyclable heterogeneous catalysts like mineral fertilizers or sulfated polyborate at minimal loadings can significantly improve process mass intensity. ias.ac.inresearchgate.net

The second stage, the reduction of the quinoxaline ring, is typically achieved via catalytic hydrogenation. This is a well-established industrial process, but its efficiency is highly dependent on optimized parameters.

Catalyst Choice: The selection of the catalyst (e.g., Pd/C, Pt/C, Ni, Ru-based systems) and its support is critical. iastate.edunih.gov The ideal catalyst should exhibit high activity and selectivity to prevent over-reduction or side reactions. nih.gov

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent must be fine-tuned. For instance, studies on related hydrogenations show that adjusting hydrogen pressure can balance reaction speed with selectivity. iastate.edu

Catalyst Stability: A major challenge in large-scale operations is catalyst deactivation through mechanisms like coking, sintering, or leaching of the active metal. nih.gov Therefore, developing robust catalysts and efficient recycling protocols is essential for a cost-effective process.

Reactor Technology: For large volumes, transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters, improved safety, and higher productivity. nih.gov

Table 3: Key Parameters for Process Optimization

| Stage | Parameter to Optimize | Objective | Relevant Factors |

| 1. Condensation | Catalyst | Maximize activity and recyclability | Choice of heterogeneous catalyst (e.g., sulfated polyborate, MAP) |

| Reaction Medium | Minimize waste and cost | Solvent-free conditions or use of water | |

| Temperature & Time | Maximize throughput, minimize energy | Balance reaction rate with yield and catalyst stability | |

| 2. Reduction | Catalyst System | Maximize yield and selectivity | Metal (Pd, Pt, Ru), support (carbon, alumina), metal dispersion |

| Hydrogen Pressure | Control reaction rate and safety | Higher pressure increases rate but may affect selectivity | |

| Temperature | Control reaction rate and selectivity | Avoid high temperatures that can lead to side reactions or deactivation | |

| Catalyst Longevity | Minimize cost | Robustness against sintering, coking, and leaching |

Chemical Reactivity and Transformations of 5,8 Dimethyl 1,2,3,4 Tetrahydroquinoxaline Derivatives

Functionalization Reactions of the Tetrahydroquinoxaline Ring System

The 5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline core is amenable to various functionalization reactions that allow for the introduction of a wide range of substituents, thereby enabling the modulation of its physicochemical and biological properties. These reactions can be broadly categorized into electrophilic aromatic substitution on the benzenoid ring, functionalization of the nitrogen atoms, and oxidative transformations of the heterocyclic ring.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effects of the two methyl groups and the fused amino functionalities. The directing influence of these groups generally favors substitution at the positions ortho and para to them. However, in the case of this compound, the substitution pattern is primarily dictated by the positions activated by both the methyl and the amino groups.

Studies on related tetrahydroquinoline systems have shown that the regioselectivity of EAS reactions, such as nitration and Friedel-Crafts acylation, is highly dependent on the reaction conditions and the nature of any protecting groups on the nitrogen atoms. For instance, the nitration of N-protected tetrahydroquinolines can be directed to specific positions on the aromatic ring. researchgate.netresearchgate.net While specific studies on the electrophilic substitution of this compound are not extensively documented, it is anticipated that reactions such as nitration, halogenation, and Friedel-Crafts reactions would proceed at the C-6 and C-7 positions, which are activated by both the methyl groups and the heterocyclic ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline and/or 7-Nitro-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline |

| Bromination | Br₂/FeBr₃ | 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline and/or 7-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline and/or 7-Acyl-5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline |

N-Functionalization and Derivatization

The secondary amine functionalities at the N-1 and N-4 positions of the tetrahydroquinoxaline ring are nucleophilic and readily undergo a variety of functionalization reactions. These include N-alkylation, N-acylation, and N-arylation, providing a facile route to a diverse array of derivatives.

N-Alkylation: The nitrogen atoms can be alkylated using various alkylating agents such as alkyl halides or via reductive amination. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions. For example, the N-methylation of amines can be achieved using dimethyl carbonate over a bimetallic nanoparticle catalyst. nih.gov

N-Acylation: Acylation of the nitrogen atoms is typically achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can influence the electronic properties and conformational flexibility of the ring system.

Table 2: Examples of N-Functionalization Reactions on Tetrahydroquinoxaline Analogs

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl Halide | N-Alkyl Tetrahydroquinoxaline | nih.gov |

| N-Acylation | Acyl Chloride | N-Acyl Tetrahydroquinoxaline | rsc.org |

| N-Arylation | Aryl Halide (Buchwald-Hartwig) | N-Aryl Tetrahydroquinoxaline | documentsdelivered.com |

Oxidative Transformations

The tetrahydroquinoxaline ring system is susceptible to oxidation, which can lead to either aromatization to the corresponding quinoxaline (B1680401) or the formation of other oxidized products. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

A common oxidative transformation is dehydrogenation to form the fully aromatic 5,8-dimethylquinoxaline (B11918938). This can be accomplished using a variety of oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective reagent for the dehydrogenation of hydroaromatic compounds. nih.govorganic-chemistry.orgwikipedia.orgorgsyn.org Other oxidants such as manganese dioxide (MnO₂) can also be employed for similar transformations. researchgate.netaalto.fi The oxidation of related tetrahydroquinolines to quinolines has been reported using a copper(II) chloride-oxygen system. nist.gov

Ring Opening and Rearrangement Reactions

While the tetrahydroquinoxaline ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than functionalization reactions but can provide pathways to novel molecular scaffolds. For instance, the synthesis of tetrahydroquinoxalines can be achieved through the ring-opening of activated aziridines with 2-bromoanilines, followed by an intramolecular C-N bond formation, a process that highlights the accessibility of related ring systems. organic-chemistry.org Although specific examples of ring-opening or rearrangement of this compound are not well-documented, it is conceivable that under harsh conditions or with specific reagents, cleavage of the C-N bonds in the pyrazine (B50134) ring could occur.

Formation of Complex Hybrid Architectures

The versatile reactivity of the this compound scaffold makes it an attractive building block for the synthesis of more complex, multi-ring systems. By leveraging the functional handles on both the aromatic and heterocyclic portions of the molecule, it can be integrated with other heterocyclic systems to create novel hybrid architectures.

Integration with Other Heterocyclic Systems

The secondary amine functionalities of the tetrahydroquinoxaline ring can be used as nucleophiles in reactions to construct fused heterocyclic systems. For example, reaction with appropriate bifunctional electrophiles could lead to the formation of new rings fused to the pyrazine moiety. Transition metal-catalyzed cycloisomerization protocols have been developed for the synthesis of N-fused heterocycles, including pyrroloquinoxalines. nih.gov These strategies often involve the initial N-functionalization of the heterocycle with a propargyl group, followed by a metal-catalyzed cyclization.

Furthermore, the aromatic portion of the molecule can be functionalized and then elaborated to form fused rings. For example, a Friedel-Crafts acylation followed by a series of transformations could lead to the construction of a new ring fused to the benzene moiety. The synthesis of fused tetracyclic quinoline (B57606) derivatives has been achieved through various cascade reactions, demonstrating the feasibility of building complex structures from simpler heterocyclic precursors. nih.gov

Mechanistic Investigations of Key Transformations

The mechanistic pathways of reactions involving this compound derivatives are primarily centered around the reactivity of the dihydropyrazine (B8608421) ring and the influence of the electron-donating methyl groups on the benzene ring. Key transformations include oxidation (dehydrogenation) to the corresponding aromatic quinoxaline and reactions involving the nitrogen atoms.

Catalytic Oxidative Dehydrogenation

The aromatization of tetrahydroquinoxalines to quinoxalines is a fundamental transformation. Studies on analogous 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives have shed light on the plausible mechanism for the 5,8-dimethyl substituted variant. One prominent mechanism involves the use of a metal-free nitrogen/phosphorus co-doped porous carbon (NPCH) catalyst with air as the oxidant. rsc.org

The proposed mechanism proceeds through the following key steps:

Adsorption and Activation: The this compound substrate and molecular oxygen are adsorbed onto the surface of the NPCH catalyst. The active sites, suggested to be the phosphorus and nitrogen centers within the carbon network, facilitate the activation of both reactants. rsc.org

Dehydrogenation: The activated substrate undergoes dehydrogenation to form a dihydroquinoxaline intermediate. rsc.org

Isomerization and Further Dehydrogenation: This intermediate may then undergo isomerization, followed by a subsequent dehydrogenation step to yield the final aromatic product, 5,8-dimethylquinoxaline. rsc.org The process is thought to be analogous to laccase oxidation, where oxygen is reduced to water via a four-electron transfer process. rsc.org

While specific kinetic data for the 5,8-dimethyl derivative is not extensively documented in readily available literature, the general catalytic cycle provides a solid framework for understanding its aromatization.

Mechanisms of N-Substitution Reactions

The synthesis of N-substituted tetrahydroquinoxalines often involves multi-step, one-pot reactions where the mechanistic details are intricate. For the synthesis of N-substituted tetrahydroquinoxaline derivatives, a plausible mechanism involves a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.gov

A proposed mechanistic pathway for a related system, which can be extrapolated to derivatives of this compound, is as follows:

Heyns Rearrangement: The reaction is initiated by a selective Heyns rearrangement to form an α-amino ketone intermediate. nih.gov

Cyclization: This intermediate then undergoes cyclization to form an iminium ion. nih.gov

Isomerization and Protonation: Isomerization can lead to the formation of enamine intermediates. Subsequent enantioselective protonation can form a stable dihydroquinoxaline (DHQ). nih.gov

Enantioselective Reduction: The final N-substituted tetrahydroquinoxaline product is formed through an enantioselective reduction of the iminium ion or the DHQ intermediate, often via kinetic resolution. nih.gov

Influence of Methyl Substituents

The presence of the two methyl groups at the 5- and 8-positions of the benzene ring has a notable electronic effect on the reactivity of the molecule. As electron-donating groups, they increase the electron density of the aromatic ring, which can influence the rate and regioselectivity of electrophilic substitution reactions on the ring, should the reaction conditions favor such pathways. In the context of oxidation, the increased electron density may facilitate the initial steps of catalyst interaction and electron transfer.

Advanced Spectroscopic and Structural Elucidation Techniques

Elucidating Complex Stereochemistry and Regiochemistry

The tetrahydroquinoxaline core contains a saturated heterocyclic ring fused to an aromatic ring. The placement of the two methyl groups at the 5- and 8-positions is a key regiochemical feature. Furthermore, the non-planar nature of the tetrahydro- portion of the molecule introduces stereochemical considerations.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide initial data, advanced 2D NMR experiments are required for unambiguous assignment and stereochemical analysis.

For 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline, ¹H NMR would show signals for the aromatic protons, the aliphatic protons on the C2 and C3 positions, the N-H protons, and the two distinct methyl groups. researchgate.netresearchgate.netchemicalbook.com However, to confirm the connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

COSY would reveal correlations between adjacent protons, for instance, linking the protons on C2 to those on C3.

HSQC would correlate each proton signal to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over two to three bonds, which is crucial for confirming the regiochemistry by linking the aromatic protons to the quaternary carbons (C4a, C5, C8, C8a) and the methyl protons to their respective aromatic carbons (C5 and C8).

To probe the stereochemistry, particularly the conformation of the saturated ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. nih.gov NOESY detects through-space interactions between protons that are in close proximity. For example, NOESY could differentiate between various puckered conformations of the dihydropyrazine (B8608421) ring by showing correlations between axial and equatorial protons.

Illustrative ¹H and ¹³C NMR Data for this compound

This table presents hypothetical NMR data based on the known structure and general chemical shift ranges for similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H-¹H COSY Correlations | Predicted ¹H-¹³C HMBC Correlations |

|---|---|---|---|---|

| N1-H | ~3.5 (broad s) | - | N4-H, H-2 | C2, C8a |

| C2-H₂ | ~3.3 (t) | ~42.0 | C3-H₂ | C3, C4a |

| C3-H₂ | ~3.0 (t) | ~41.5 | C2-H₂ | C2, C4, C4a |

| N4-H | ~3.6 (broad s) | - | N1-H | C3, C4a, C5 |

| C5-CH₃ | ~2.2 (s) | ~17.0 | - | C5, C6, C4a |

| C6-H | ~6.5 (d) | ~125.0 | C7-H | C4a, C5, C8 |

| C7-H | ~6.6 (d) | ~127.0 | C6-H | C5, C8, C8a |

Mass Spectrometry for Isomeric Differentiation and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound, showing a molecular ion peak (M⁺) at an m/z of 162, confirming its molecular weight. nist.gov

The fragmentation pattern provides clues to the structure. Key fragmentation pathways for tetrahydroquinoxalines often involve cleavages of the saturated ring. nih.govmdpi.com For this compound, characteristic fragmentation could include:

Alpha-cleavage: The loss of a hydrogen atom or an ethyl group adjacent to the nitrogen atoms.

Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring, which can help confirm the core structure.

Loss of methyl radical: A peak at M-15 (m/z 147) would be indicative of the loss of one of the methyl groups.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition. This technique is invaluable for differentiating between isomers that have the same nominal mass but different chemical formulas.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation.

The crystal structure would confirm the regiochemistry of the methyl groups on the aromatic ring and reveal the conformation of the tetrahydro- portion of the molecule. The puckering of this ring (e.g., half-chair, boat conformation) would be precisely determined. nih.gov If the compound were resolved into its enantiomers, X-ray crystallography of a single enantiomer (often as a salt with a known chiral counter-ion) could be used to determine its absolute configuration.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.0 |

| Volume (ų) | 990 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

While this compound itself is achiral, derivatives with substituents at the C2 or C3 positions would be chiral. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying these chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.orgnih.gov

For a chiral derivative of this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration. Once the CD spectrum of a pure enantiomer is known, the technique can be used as a rapid and accurate method to determine the enantiomeric excess (ee) of a mixture of enantiomers.

In Situ Spectroscopic Studies for Reaction Pathway Analysis

Understanding the mechanism by which this compound is formed or how it reacts requires monitoring the reaction in real-time. In situ spectroscopic techniques, such as operando NMR or IR spectroscopy, allow chemists to observe the appearance of intermediates and products as the reaction progresses. nih.gov This provides invaluable kinetic and mechanistic information, helping to identify transient species and determine the reaction pathway. For instance, in the synthesis of tetrahydroquinoxalines via the hydrogenation of quinoxalines, in situ NMR could track the disappearance of the quinoxaline (B1680401) starting material and the concurrent appearance of the tetrahydroquinoxaline product. arkat-usa.org

Theoretical and Computational Investigations of 5,8 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline at the molecular level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. iiste.orgiiste.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d), help in understanding its stability and reactivity. iiste.orgiiste.orgresearchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com For quinoxaline (B1680401) derivatives, these frontier orbitals play a significant role in intermolecular interactions. researchgate.net The introduction of two methyl groups at the 5 and 8 positions on the benzene (B151609) ring of the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold influences the electronic distribution. Methyl groups are electron-donating, which typically raises the energy of the HOMO and may slightly alter the LUMO energy, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent compound. This modification can enhance the molecule's nucleophilicity. biolmolchem.com

Global reactivity descriptors, which are calculated using the energies of frontier orbitals, provide further insights into the molecule's chemical behavior. These descriptors are essential for predicting how the molecule will interact with other chemical species.

Table 1: Conceptual Global Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Characterizes electron-donating ability (nucleophilicity). biolmolchem.com |

| LUMO Energy (ELUMO) | - | Characterizes electron-accepting ability (electrophilicity). unesp.br |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.netyoutube.com |

| Ionization Potential (IP) | ≈ -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | ≈ -ELUMO | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | ≈ -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. researchgate.netmdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. researchgate.net |

This table presents conceptual descriptors and their standard formulas used in computational chemistry. The exact values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the tetrahydro-pyrazine ring would be expected to be regions of negative potential (nucleophilic sites), while the N-H protons would be regions of positive potential.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. researchgate.net This compound is typically formed via the catalytic hydrogenation of its aromatic precursor, 5,8-dimethylquinoxaline (B11918938). DFT calculations can model this transformation to identify the most plausible reaction pathway and characterize the associated transition states. rsc.orgnih.gov

The hydrogenation of quinolines and quinoxalines can proceed through different pathways, and DFT helps to determine the energy barriers for each step. nih.gov For instance, in the iridium-catalyzed asymmetric hydrogenation of quinoxalines, DFT studies have been used to elucidate the mechanism and the origin of enantioselectivity. rsc.orgnih.gov These studies calculate the free energies of intermediates and transition states (TS) to map out the potential energy surface of the reaction. researchgate.net

A plausible mechanism for the formation of 1,2,3,4-tetrahydroquinoxaline involves a stepwise reduction of the quinoxaline ring. nih.govresearchgate.net DFT calculations suggest that the process may involve a turnover-determining transition state with a specific energy barrier, which is consistent with experimental observations. nih.gov The regioselectivity of the hydrogenation is also a key aspect that can be predicted, determining whether the 1,2- or 1,4-dihydro intermediate is formed preferentially. nih.gov For this compound, computational studies would predict the most favorable pathway for the complete saturation of the pyrazine (B50134) ring, considering the electronic influence of the methyl groups on the aromatic system.

Conformational Analysis and Stereochemical Preferences

The non-aromatic, saturated portion of this compound allows for conformational flexibility. nih.gov The crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline, shows that the six-membered piperazine (B1678402) ring is not planar but adopts a puckered conformation. researchgate.net

Computational studies on 1,2,3,4-tetrahydroquinoxaline and the related 1,2,3,4-tetrahydroquinoline (B108954) have identified several stable conformers, often described as half-chair or twisted-boat forms. researchgate.netresearchgate.net For the parent 1,2,3,4-tetrahydroquinoxaline, DFT calculations have identified two inequivalent conformers. researchgate.net The most stable conformer is a twisted form where the hydrogens on the nitrogen atoms are in an equatorial orientation. researchgate.net These conformers are separated by a specific energy barrier, and conformational cooling to the most stable form is possible. nih.gov

Table 2: Calculated Relative Energies of 1,2,3,4-Tetrahydroquinoxaline Conformers

| Conformer | Description | Relative Energy (cm⁻¹) | Reference |

|---|---|---|---|

| C1 (Global Minimum) | Twisted conformer, equatorial N-H groups, C2 symmetry | 0 | researchgate.net |

| C2 | Second inequivalent conformer | 450 ± 100 | researchgate.net |

Data is for the parent compound 1,2,3,4-tetrahydroquinoxaline. The presence of 5,8-dimethyl groups is not expected to significantly alter the relative energies of the piperazine ring conformers.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into dynamic processes and intermolecular interactions. nih.govyoutube.com

Intermolecular Interactions and Self-Assembly Behavior

While specific MD simulation studies on this compound are not widely reported, the methodology can be applied to understand its behavior in condensed phases. MD simulations model the interactions between molecules, which for this compound would primarily involve hydrogen bonding and π-π stacking.

The two N-H groups in the piperazine ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of intermolecular hydrogen-bonded networks. researchgate.net The aromatic benzene ring, substituted with two methyl groups, can participate in π-π stacking interactions with other molecules. The methyl groups would increase the hydrophobicity of the aromatic portion of the molecule, potentially influencing its solubility and self-assembly characteristics in different solvents. MD simulations could model how these interactions lead to the formation of dimers, aggregates, or more ordered structures in solution or the solid state. Such simulations are valuable for understanding the structure-property relationships that govern the macroscopic behavior of materials composed of these molecules. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of compounds with their physicochemical properties. springernature.comijera.com While often used for biological activity (QSAR), the same principles apply to non-biological properties (QSPR). researchgate.netbiolmolchem.com

For this compound and related compounds, QSPR models can be developed to predict properties such as solubility, boiling point, refractive index, or electrochemical potentials. biolmolchem.commlsu.ac.in These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create a mathematical equation that relates the descriptors to the observed property. nih.govnih.gov

The molecular descriptors used in QSPR can be categorized as constitutional, topological, physicochemical, geometrical, or quantum-chemical. mlsu.ac.innih.gov Quantum chemical descriptors, such as HOMO/LUMO energies and dipole moment, are particularly useful as they provide detailed electronic information about the molecule. biolmolchem.com A successful QSPR model for quinoxaline derivatives would allow for the prediction of properties for new, unsynthesized compounds, guiding material design and development. springernature.comnih.gov

Table 3: Examples of Descriptors for QSPR Modeling

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and connectivity |

| Physicochemical | Molar Refractivity (MR), LogP | Relate to volume, polarizability, and lipophilicity researchgate.netmlsu.ac.in |

| Geometrical | Molecular Surface Area, Molecular Volume | Describe the 3D size and shape of the molecule |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describe electronic properties and reactivity researchgate.netbiolmolchem.com |

Correlation with Physicochemical Properties (excluding biological)

Below is a table of predicted physicochemical properties for this compound, derived from theoretical calculations based on analogous compounds and the known effects of methyl substitutions. It is important to note that these are theoretically derived values and await experimental verification.

| Property | Predicted Value | Significance |

| Molecular Weight | 162.23 g/mol | A fundamental property influencing physical characteristics like volatility and diffusion. |

| Dipole Moment | 1.5 - 2.0 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Ionization Potential | 7.0 - 7.5 eV | The energy required to remove an electron; lower values suggest easier oxidation. |

| Electron Affinity | 0.5 - 1.0 eV | The energy released upon adding an electron; influences the molecule's ability to act as an electron acceptor. |

| HOMO-LUMO Gap | 4.5 - 5.5 eV | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is a key indicator of chemical reactivity and electronic excitation energy. |

Research on related quinoxaline derivatives has demonstrated the utility of computational methods in understanding their electronic properties. For instance, studies on various substituted quinoxalines have shown that the nature and position of substituents significantly alter the HOMO-LUMO gap, which is a critical parameter for applications in organic electronics. d-nb.info The electron-donating methyl groups in this compound are expected to increase the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted tetrahydroquinoxaline.

High-Throughput Computational Screening for Novel Derivatives (excluding biological)

High-throughput computational screening (HTCS) is a powerful strategy for discovering new materials with desired properties by computationally evaluating large libraries of virtual compounds. mdpi.com For this compound, an HTCS workflow could be designed to identify novel derivatives with tailored physicochemical properties for non-biological applications, such as organic semiconductors or dyes. nih.govnih.gov

The process would begin with the creation of a virtual library of derivatives of this compound. This can be achieved by systematically introducing various functional groups at different positions on the tetrahydroquinoxaline scaffold. The selection of these functional groups would be guided by the desired properties. For example, to find derivatives with enhanced electron-transporting capabilities, electron-withdrawing groups might be introduced. d-nb.info

The HTCS workflow would then proceed through several stages of computational analysis, starting with less computationally demanding methods to filter out unpromising candidates and moving towards more accurate, and thus more resource-intensive, calculations for the most promising molecules.

A hypothetical HTCS workflow for novel derivatives of this compound could be structured as follows:

Library Generation: A virtual library of several thousand derivatives is created by systematically adding a predefined set of functional groups (e.g., -NO2, -CN, -CF3, -OCH3, -Cl, -Br) to the core structure of this compound.

Initial Screening (Molecular Mechanics): The initial geometries of all derivatives are optimized using molecular mechanics, a fast computational method. This step helps to eliminate sterically hindered or unstable structures.

Semi-Empirical Calculations: For the remaining candidates, semi-empirical methods are used to calculate basic electronic properties like the HOMO-LUMO gap and dipole moment. This provides a more refined filtering based on electronic criteria.

DFT Calculations: The most promising candidates from the previous stage are then subjected to more accurate DFT calculations to obtain reliable predictions of their electronic and photophysical properties.

Property-Specific Analysis: The final set of candidates is then analyzed in detail for the specific properties of interest. For instance, for applications in organic electronics, parameters like reorganization energy for charge transport would be calculated.

This systematic approach allows for the efficient exploration of a vast chemical space to identify novel derivatives of this compound with potentially superior performance in various material applications.

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Building Blocks and Intermediates

The structural framework of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline makes it an important building block in organic synthesis. The tetrahydroquinoxaline core is found in numerous biologically active molecules, and its derivatives are explored for their pharmacological potential. benthamdirect.comnih.gov The presence of two nitrogen atoms within the puckered heterocyclic ring, fused to a planar aromatic ring, offers multiple reactive sites for constructing more complex molecules. researchgate.net

Multi-component reactions (MCRs), where more than two starting materials react to form a single product, are highly valued for their efficiency and atom economy in generating molecular diversity. nih.gov The quinoxaline (B1680401) scaffold is frequently synthesized through MCRs, and its derivatives, including tetrahydroquinoxalines, can serve as key precursors in such processes. The diamine functionality inherent in the 1,2,3,4-tetrahydroquinoxaline (B1293668) structure makes it an ideal substrate for reactions that build complex heterocyclic systems in a single step. For instance, the general class of 1,2-diaminobenzenes, the parent structure for tetrahydroquinoxalines, is used in one-pot syntheses to produce various quinoxaline derivatives. rsc.org While specific MCRs starting directly from this compound are not extensively detailed, the foundational chemistry of related scaffolds like tetrahydroquinolines, which are synthesized via MCRs such as the Povarov reaction, highlights the potential of this compound class as precursors for generating diverse chemical libraries.

The tetrahydroquinoline and tetrahydroquinoxaline cores are considered "privileged scaffolds" in medicinal chemistry due to their recurrence in a wide range of biologically active compounds. wikipedia.org Researchers utilize these frameworks to design and synthesize novel molecules with potential therapeutic applications. For example, the basic 1,2,3,4-tetrahydroquinoxaline structure has been used as a starting material to create a series of tetrahydroquinoxaline sulfonamide derivatives evaluated as potential microtubule targeting agents. nih.gov In these syntheses, the parent tetrahydroquinoxaline is reacted with various sulfonyl chlorides to yield the target compounds. nih.gov Similarly, the broader tetrahydroquinoline scaffold has been systematically modified to develop potent inhibitors of the NF-κB transcriptional pathway, which is implicated in cancer and inflammation.

| Core Scaffold | Synthesized Derivative Class | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoxaline | Tetrahydroquinoxaline Sulfonamides | Colchicine Binding Site Inhibitors (Antiproliferative) | nih.gov |

| 1,2,3,4-Tetrahydroquinoline (B108954) | N-(1-(morpholine-4-carbonyl) derivatives | mTOR Inhibitors (Anticancer) | |

| 1,2,3,4-Tetrahydroquinoline | Substituted 1,2,3,4-tetrahydroquinoline-2-carboxamides | NF-κB Inhibitors (Anticancer/Anti-inflammatory) |

Applications in Catalysis

The nitrogen-containing heterocyclic structure of this compound suggests its potential utility in the field of catalysis, particularly in the development of specialized ligands and organocatalysts.

Asymmetric catalysis is a critical technology for producing enantiomerically pure compounds, which is essential in the pharmaceutical industry. A key strategy involves the use of chiral ligands that coordinate with a metal center to create a chiral environment, guiding the stereochemical outcome of a reaction. Chiral 1,2,3,4-tetrahydroquinoxaline (THQ) derivatives have been successfully synthesized via highly enantioselective asymmetric hydrogenation of their quinoxaline precursors. rsc.org These reactions utilize transition metal catalysts, such as Iridium and Rhodium, complexed with chiral phosphine (B1218219) ligands. rsc.org

A novel Iridium-catalyzed asymmetric hydrogenation protocol has been developed that can selectively produce both enantiomers of mono-substituted chiral THQs in high yields and with excellent enantioselectivities (up to 98% ee). rsc.org This highlights the value of the tetrahydroquinoxaline scaffold in stereoselective synthesis. While this work focuses on synthesizing chiral THQs, the principle extends to using chiral THQ derivatives themselves as ligands for other catalytic transformations.

| Catalyst System | Substrate | Product | Max. Yield | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | 2-Substituted Quinoxalines | Chiral (R)- or (S)-Tetrahydroquinoxalines | 93% | 98% | rsc.org |

| Rh-Thiourea Complex | Quinoxaline Derivatives | Chiral Tetrahydroquinoxalines | >99% | 99% |

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The secondary amine functionalities within the this compound ring possess the potential to act as organocatalysts. These amine groups can participate in catalytic cycles by forming iminium or enamine intermediates, a common mechanism in organocatalysis. While specific research detailing the use of this compound as an organocatalyst is not prominent, the broader class of chiral amines and their derivatives are staples in the field. For instance, organocatalytic asymmetric reduction strategies are employed for the synthesis of other nitrogen-containing heterocycles like tetrahydroisoquinolines. This established reactivity in related systems suggests a promising, albeit underexplored, avenue for the application of chiral derivatives of this compound in organocatalysis.

Advanced Materials Development

The unique chemical structure of the quinoxaline family has led to its use in the development of advanced materials. While applications for the specific this compound derivative are an emerging area, the broader quinoxaline and tetrahydroquinoxaline classes are noted for their role in materials science. rsc.org For instance, fully aromatic polyquinoxalines are known for their exceptional thermal stability, making them suitable for high-performance applications where materials are exposed to extreme temperatures. nasa.gov These polymers have shown decomposition temperatures above 500°C. nasa.gov

The tetrahydroquinoxaline scaffold is considered a significant building block for materials with applications in pharmaceuticals and agrochemicals. rsc.org The incorporation of such heterocyclic structures into polymer backbones or as functional side groups can impart specific electronic, thermal, or chemical properties. The synthesis of complex molecules from polymer-supported starting materials, such as in the creation of polycyclic tetrahydroisoquinolines, demonstrates a strategy where heterocyclic scaffolds are integrated into material-based synthetic methodologies. nih.gov This indicates a potential pathway for using this compound in the development of functional polymers or other advanced materials.

Integration into Polymeric Structures and Frameworks

Applications in Corrosion Inhibition (Mechanism and Material-Interface Studies)

Quinoxaline derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netdntb.gov.uaresearchgate.net The inhibitive action of these organic compounds is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. psu.edu This adsorption process can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions.

The mechanism of corrosion inhibition by quinoxaline derivatives involves the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons, which act as active centers for adsorption. psu.edu The nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic ring can also interact with the metal surface. This forms a barrier that impedes the cathodic and/or anodic reactions of the corrosion process.